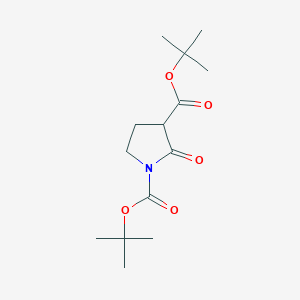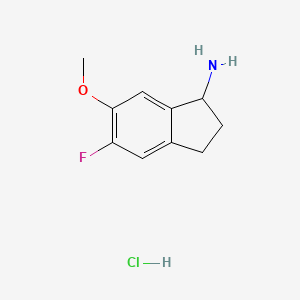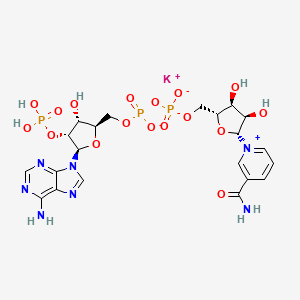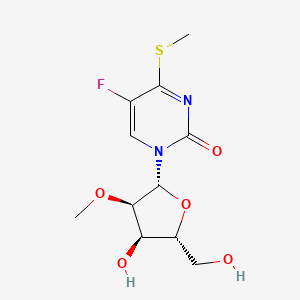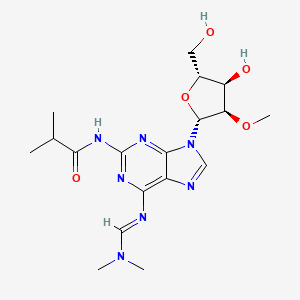
3-(3-Fluorobenzenosulfonil)azetidina
Descripción general
Descripción
3-(3-Fluorobenzenesulfonyl)azetidine is a useful research compound. Its molecular formula is C9H10FNO2S and its molecular weight is 215.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Fluorobenzenesulfonyl)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluorobenzenesulfonyl)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Las azetidinas son uno de los heterociclos de cuatro miembros más importantes que se utilizan en la síntesis orgánica . Su reactividad única, impulsada por la tensión del anillo, permite una variedad de transformaciones sintéticas .
Química Medicinal
Las azetidinas se utilizan ampliamente en química medicinal debido a su ubicuidad en productos naturales . A menudo sirven como elementos estructurales clave en compuestos bioactivos .
Sustitutos de Aminoácidos
Las azetidinas pueden actuar como sustitutos de los aminoácidos . Esto las hace valiosas en el desarrollo de peptidomiméticos, que son compuestos que imitan la estructura y función de los péptidos .
Química de Ácidos Nucleicos
El potencial de las azetidinas en la química de los ácidos nucleicos se considera notable . Se pueden usar para modificar la estructura de los ácidos nucleicos, lo que podría influir en su función .
Procesos Catalíticos
Las azetidinas se han utilizado en varios procesos catalíticos, incluidas las adiciones de Henry, Suzuki, Sonogashira y Michael .
Reacciones de Apertura y Expansión de Anillos
Debido a su tensión de anillo, las azetidinas son excelentes candidatas para reacciones de apertura y expansión de anillos . Estas reacciones pueden conducir a la formación de estructuras más grandes y complejas .
Mecanismo De Acción
Target of Action
Azetidines, a class of compounds to which 3-(3-fluorobenzenesulfonyl)azetidine belongs, are known to have various biological targets due to their structural versatility .
Mode of Action
Azetidines are known to interact with their targets in a variety of ways, often involving the opening of their four-membered ring structure . The fluorobenzenesulfonyl group in 3-(3-Fluorobenzenesulfonyl)azetidine could potentially enhance its reactivity or specificity towards its targets.
Biochemical Pathways
Azetidines are known to be involved in a variety of biological processes, potentially affecting multiple pathways .
Pharmacokinetics
The compound’s molecular weight (25171 g/mol) and physical properties (such as its solubility in various solvents) suggest that it may have favorable pharmacokinetic properties .
Result of Action
Given the structural versatility of azetidines, it is likely that 3-(3-fluorobenzenesulfonyl)azetidine could have diverse effects depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 3-(3-Fluorobenzenesulfonyl)azetidine could potentially be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as suggested by its recommended storage temperature of 4 degrees Celsius . Additionally, the compound’s solubility in various solvents suggests that its action and efficacy could be influenced by the biochemical environment in which it is present.
Análisis Bioquímico
Biochemical Properties
3-(3-Fluorobenzenesulfonyl)azetidine plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules through its sulfonyl and fluorobenzene groups, which facilitate binding interactions. For instance, the sulfonyl group can form hydrogen bonds with amino acid residues in enzyme active sites, while the fluorobenzene group can engage in hydrophobic interactions . These interactions can modulate the activity of enzymes and proteins, influencing biochemical pathways.
Cellular Effects
The effects of 3-(3-Fluorobenzenesulfonyl)azetidine on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. By interacting with key signaling proteins, 3-(3-Fluorobenzenesulfonyl)azetidine can alter the phosphorylation status of downstream targets, thereby modulating signal transduction pathways . Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the expression levels of specific genes . These effects collectively impact cellular metabolism, potentially altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, 3-(3-Fluorobenzenesulfonyl)azetidine exerts its effects through specific binding interactions with biomolecules. The compound’s sulfonyl group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzyme active sites . This can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the fluorobenzene group can engage in hydrophobic interactions with protein surfaces, further stabilizing the binding . These interactions can lead to changes in enzyme activity and subsequent alterations in biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Fluorobenzenesulfonyl)azetidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-(3-Fluorobenzenesulfonyl)azetidine is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biochemical activity. Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of 3-(3-Fluorobenzenesulfonyl)azetidine vary with different dosages in animal models. At lower doses, the compound can modulate biochemical pathways without causing significant toxicity . At higher doses, 3-(3-Fluorobenzenesulfonyl)azetidine can exhibit toxic effects, including cellular damage and adverse physiological responses . These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety.
Metabolic Pathways
3-(3-Fluorobenzenesulfonyl)azetidine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical impact.
Transport and Distribution
Within cells and tissues, 3-(3-Fluorobenzenesulfonyl)azetidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects . The distribution of 3-(3-Fluorobenzenesulfonyl)azetidine within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-(3-Fluorobenzenesulfonyl)azetidine is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of specific amino acid sequences can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Understanding the subcellular localization of 3-(3-Fluorobenzenesulfonyl)azetidine is essential for elucidating its precise biochemical roles.
Propiedades
IUPAC Name |
3-(3-fluorophenyl)sulfonylazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2S/c10-7-2-1-3-8(4-7)14(12,13)9-5-11-6-9/h1-4,9,11H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQGRGSFECDZIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)C2=CC=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


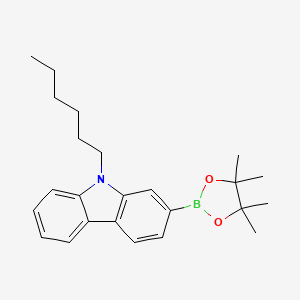

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)
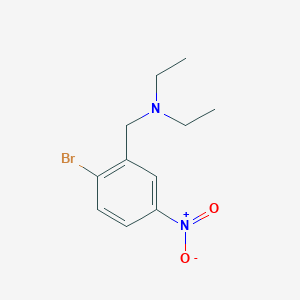
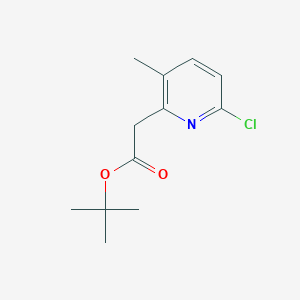
![2-(5-Hexylthieno[3,2-b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1448212.png)

![2-(tert-Butoxycarbonyl)-5-(9H-fluorene-9-ylmethoxycarbonyl)-2,5-diazabicyclo[4.1.0]heptane](/img/structure/B1448217.png)

